molecular formula C20H14N2O6S B2581641 methyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 939894-19-6

methyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No.: B2581641
CAS No.: 939894-19-6
M. Wt: 410.4
InChI Key: GHVMRMFQDCQOQD-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a fused heterocyclic compound characterized by a thiochromeno[4,3-b]pyran core substituted with a 4-nitrophenyl group at position 4, a methyl ester at position 3, and an amino group at position 2.

Properties

IUPAC Name

methyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O6S/c1-27-19(23)16-14(10-6-8-11(9-7-10)22(25)26)15-17(28-18(16)21)12-4-2-3-5-13(12)29-20(15)24/h2-9,14H,21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVMRMFQDCQOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)SC4=CC=CC=C42)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiochromeno class, characterized by a thiochromene backbone with various substituents that influence its biological activity. The presence of the nitrophenyl group is significant as it can enhance interactions with biological targets.

Research indicates that derivatives of thiochromeno compounds exhibit various biological activities, including:

  • Antiparasitic Activity : Compounds similar to methyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno have been shown to act as noncompetitive inhibitors of trypanothione reductase (TR), leading to increased reactive oxygen species (ROS) levels in parasites. This mechanism disrupts cellular homeostasis and induces cell death in pathogens such as Leishmania and Trypanosoma spp. .
  • Antioxidant Properties : The structure allows for potential antioxidant activity, which can mitigate oxidative stress in cells. This effect is particularly relevant in the context of cancer and neurodegenerative diseases.

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Biological ActivityAssay TypeResultReference
AntiparasiticTR InhibitionEC50 < 10 μM
CytotoxicityMTT AssaySignificant reduction in cell viability at high concentrations
AntioxidantDPPH ScavengingHigh scavenging activity
GPR35 AgonistDynamic Mass Redistribution AssayPotent agonist activity

Case Studies

  • Antiparasitic Efficacy : In a study assessing various thiochromene derivatives against Leishmania panamensis, methyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno demonstrated significant antiparasitic effects with a selectivity index of 153 over human monocytes, indicating a promising therapeutic profile against leishmaniasis .
  • Cytotoxic Studies : The compound was tested in vitro using an MTT assay on various cancer cell lines. Results indicated that at concentrations above 50 μg/mL, there was a marked decrease in cell viability, suggesting potential anticancer properties that warrant further investigation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in three key aspects:

Core Heterocycle: Replacement of sulfur with oxygen (e.g., pyrano[4,3-b]pyran derivatives) or modifications to the fused ring system.

Substituents on the Aromatic Ring: Position (e.g., 3-nitro vs. 4-nitro) and type (e.g., chloro, cyano, bromo) of substituents on the phenyl ring.

Ester Group : Methyl vs. ethyl esters, altering lipophilicity and bioavailability.

Table 1: Key Structural and Physical Properties of Selected Analogs

Compound Name Core Structure Substituent (Position) Melting Point (°C) Yield (%) Molecular Formula
Methyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (3q) Pyrano[4,3-b]pyran 4-Nitrophenyl 196–198 59 C₂₄H₂₀N₄O₄
Methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (3i) Pyrano[4,3-b]pyran 3-Nitrophenyl 223–225 76 C₂₄H₂₀N₄O₄
Methyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate Thiochromeno[4,3-b]pyran 4-Chlorophenyl N/A N/A C₂₀H₁₄ClNO₄S
Ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate Thiochromeno[4,3-b]pyran 4-Nitrophenyl N/A N/A C₂₁H₁₆N₂O₆S

Key Observations :

  • Nitrophenyl Position : The 4-nitrophenyl analog (3q) has a lower melting point (196–198°C) compared to the 3-nitrophenyl derivative (3i, 223–225°C), suggesting steric and electronic effects influence crystallinity .
  • Core Heterocycle: Thiochromeno derivatives (e.g., methyl 4-(4-chlorophenyl)) exhibit higher molecular weights due to sulfur inclusion but lack reported melting points, complicating direct comparisons .
  • Ester Group : Ethyl esters (e.g., Ethyl 4-(4-nitrophenyl)) are marginally more lipophilic than methyl esters, which may enhance membrane permeability .
Spectral and Analytical Data

Infrared (IR) Spectroscopy :

  • The target compound’s carbonyl (C=O) and nitro (NO₂) groups are expected to show strong absorption bands near 1730–1690 cm⁻¹ and 1525–1516 cm⁻¹, respectively, consistent with analogs like 3q .
  • Thiochromeno derivatives may exhibit additional C–S stretching vibrations near 600–700 cm⁻¹, absent in oxygen-containing pyrano analogs .

1H NMR :

  • Aromatic protons from the 4-nitrophenyl group typically resonate at δ 7.5–8.5 ppm, while the methyl ester group appears as a singlet near δ 3.8–4.0 ppm .

Mass Spectrometry :

  • Molecular ion peaks (e.g., m/z 428 for 3i) confirm molecular weights, while fragmentation patterns (e.g., loss of NO₂ or COOCH₃ groups) aid structural elucidation .

Q & A

Q. What are the recommended synthetic routes for methyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate, and what factors influence reaction efficiency?

  • Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs), which are efficient for constructing its heterocyclic core. Key reagents include substituted aldehydes, β-ketoesters, and thiourea derivatives. Reaction efficiency depends on:
  • Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance solubility and reaction rates .
  • Catalysts : Acidic or basic catalysts (e.g., piperidine, acetic acid) optimize cyclization steps .
  • Temperature : Reactions often proceed at reflux (80–100°C) to achieve high yields (~70–85%) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and regioselectivity. For example, the 4-nitrophenyl group shows distinct aromatic proton splitting .
  • X-ray crystallography : Resolves the thiochromeno-pyran core geometry. Key parameters include bond angles (e.g., C–S–C ≈ 105°) and crystal packing influenced by nitro group interactions .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, NH2_2 bend at ~1600 cm1^{-1}) .

Q. How is the biological activity of this compound typically screened in pharmacological research?

  • Methodological Answer :
  • In vitro assays : Standard protocols include:
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM .
  • Structure-activity comparisons : Benchmark against pyrano[4,3-b]pyran derivatives with similar substituents (e.g., 4-fluorophenyl analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields when using multicomponent reactions for this compound?

  • Methodological Answer :
  • Parameter optimization : Use design-of-experiments (DoE) to test variables (e.g., solvent polarity, reagent stoichiometry). For example, increasing the molar ratio of aldehyde to β-ketoester from 1:1 to 1:1.2 improved yields by 15% in related pyran derivatives .
  • Byproduct analysis : Employ LC-MS to identify side products (e.g., dimerization intermediates) and adjust reaction conditions .

Q. What strategies are employed to establish structure-activity relationships (SAR) for the biological activity of this compound?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified groups (e.g., replacing 4-nitrophenyl with 4-chlorophenyl or 4-methoxyphenyl) and compare bioactivity. For example, nitro groups enhance antibacterial activity due to electron-withdrawing effects .
  • Computational modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activity .

Q. What mechanistic insights exist for the cyclization steps involved in the synthesis of the thiochromeno-pyran core?

  • Methodological Answer :
  • Proton transfer pathways : In situ FTIR studies reveal that cyclization proceeds via enol intermediate formation, followed by intramolecular nucleophilic attack. Acetic acid catalyzes this step by stabilizing transition states .
  • Kinetic studies : Monitor reaction progress via 1H^1H NMR to determine rate constants (e.g., kobsk_{obs} ≈ 0.05 min1^{-1} at 80°C) .

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